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Compound of Interest

2-Pyridinamine, 3-(2-
Compound Name:

pyridinylmethoxy)-
CAS No.: 81066-63-9
Cat. No.: B15095449

Get Quote

\ J

Compound Identity:

CAS: 174099-32-0[1]

IUPAC Name: (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid[1][2]

Synonyms: Lopinavir Side Chain Acid; ABT-378 Intermediate Acid.[1]

Molecular Formula: C9H16N203

Molecular Weight: 200.24 g/mol

Strategic Context: The synthesis of this compound presents a stereochemical challenge:
preserving the chirality of the L-Valine moiety while constructing a six-membered cyclic urea
ring. Early industrial routes utilized phosgene or isocyanates, which pose significant safety
hazards.
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The protocol below follows the "Stoner Route" (developed by Abbott Laboratories, now
AbbVie), which utilizes phenyl chloroformate as a safer, solid-handling alternative to phosgene.
This route activates the amino group of L-valine as a phenyl carbamate, which then reacts with
3-chloropropylamine to form a urea intermediate.[1] Finally, a base-mediated intramolecular
cyclization yields the target tetrahydropyrimidine.

Part 2: Reaction Scheme & Logic (Graphviz)

The following diagram illustrates the chemical transformations and the logic flow of the
synthesis.
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Caption: Three-step convergent synthesis converting L-Valine to the cyclic urea target via a
phenyl carbamate intermediate.

Part 3: Detailed Experimental Protocol

Safety Warning:
e Phenyl Chloroformate: Toxic, corrosive, and lachrymator. Handle in a fume hood.

o 3-Chloropropylamine HCI: Skin irritant.[1]
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e Potassium tert-butoxide (KOtBu): Moisture sensitive and corrosive.[1]

Step 1: Synthesis of N-Phenoxycarbonyl-L-Valine

Objective: Activate the amine of L-Valine without racemization.

Preparation: In a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer and
thermometer, dissolve L-Valine (50.0 g, 427 mmol) in 1M NaOH (427 mL, 1.0 eq).

e Cooling: Cool the solution to 0-5 °C using an ice/salt bath.

e Addition: Simultaneously add Phenyl Chloroformate (66.8 g, 53.5 mL, 427 mmol) and 2M
NaOH (215 mL) dropwise over 1 hour.

o Critical Process Parameter (CPP): Maintain pH between 9-10 and temperature < 10 °C to
prevent hydrolysis of the chloroformate.

o Workup:

o Wash the aqueous mixture with Methyl tert-butyl ether (MTBE) (2 x 200 mL) to remove
phenol byproducts.[1]

[¢]

Acidify the aqueous layer to pH 2—-3 using 6M HCI.

[e]

Extract the product into Ethyl Acetate (3 x 200 mL).

o

Dry over NazSOu, filter, and concentrate to yield a white solid (Intermediate 1).

[¢]

Yield Target: ~90-95%.[1]

Step 2: Formation of Urea Intermediate

Objective: Displace the phenoxy group with 3-chloropropylamine.

e Reaction: Dissolve the crude N-Phenoxycarbonyl-L-valine (from Step 1) in Tetrahydrofuran
(THF) (400 mL).

o Reagent Prep: In a separate beaker, neutralize 3-Chloropropylamine Hydrochloride (55.5 g,
427 mmol) with Triethylamine (60 mL) or dilute NaOH in a minimum amount of water, then
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extract the free base into THF (or use the salt directly with an extra equivalent of base in the
main reactor).

e Coupling: Add the 3-chloropropylamine solution to the carbamate solution.

o Conditions: Heat the mixture to 40-50 °C for 4—-6 hours. Monitor by HPLC or TLC for the
disappearance of the carbamate.

« |solation: Concentrate the solvent. The residue (N-(3-chloropropylcarbamoyl)-L-valine) is
often used directly in the next step, but can be isolated as a crude oil.[1]

Step 3: Cyclization to (S)-3-Methyl-2-(2-
oxotetrahydropyrimidin-1-yl)butanoic Acid

Objective: Intramolecular nucleophilic substitution to close the ring.

Cyclization: Dissolve the crude urea intermediate in anhydrous THF (500 mL).

o Base Addition: Cool to 0 °C. Add Potassium tert-butoxide (KOtBu) (105 g, ~2.2 eq) portion-

wise.

o Mechanistic Note: The first equivalent deprotonates the carboxylic acid; the second
deprotonates the urea nitrogen, creating the nucleophile that attacks the alkyl chloride.

o Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 12—-16
hours.

e Quench: Quench the reaction with Water (200 mL).
 Purification (Workup):
o Remove THF under reduced pressure.[3]

o Wash the aqueous layer with Dichloromethane (DCM) (2 x 100 mL) to remove non-acidic
impurities.

o Acidification: Acidify the aqueous phase carefully to pH 2 using conc. HCI. The product
may precipitate or oil out.
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o Extraction: Extract with Ethyl Acetate (3 x 200 mL).

o Crystallization: Concentrate the organic layer. Recrystallize the residue from Ethyl
Acetate/Heptane (1:2 ratio) to obtain a white crystalline solid.

Part 4: Analytical Specifications

Parameter Specification Method

White to off-white crystalline ]
Appearance Visual
powder

HPLC (C18 column,

Purity > 98.0% )

ACN/Water gradient)
Chiral Purity > 99.0% ee (L-isomer) Chiral HPLC (Chiralpak AD-H)
Melting Point 148 — 152 °C Capillary Method

5 12.6 (s, 1H, COOH), 6.3 (s,
1H, NH), 4.4 (d, 1H, a-CH),
3.1-3.2 (m, 4H, Ring CHz), 2.1

1H NMR (DMSO-d6) 400 MHz NMR
(m, 1H, B-CH), 1.8 (m, 2H,
Ring CHz), 0.9 (dd, 6H,

Methyls).[1]

Part 5: Critical Process Parameters (CPPs)

o Temperature Control (Step 1): The reaction with phenyl chloroformate is exothermic.
Exceeding 10 °C increases the formation of diphenyl carbonate and hydrolysis byproducts,
reducing yield.

o Base Stoichiometry (Step 3): At least 2.0 equivalents of KOtBu are strictly required. Using
less results in incomplete cyclization; using excess (>3 eq) can lead to racemization of the
chiral center at the alpha position.

o Water Content (Step 3): The cyclization step should be performed under anhydrous
conditions to maximize the efficiency of the alkoxide base.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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